4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate

Chemical Synthesis Medicinal Chemistry Structural Biology

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS 957482-04-1) is a research compound with the molecular formula C14H10BrNO5S and a molecular weight of 384.2 g/mol. It belongs to the sulfinyl acetate class and is characterized by a 4-bromophenyl ester group linked via an acetate bridge to a (2-nitrophenyl)sulfinyl moiety.

Molecular Formula C14H10BrNO5S
Molecular Weight 384.2 g/mol
CAS No. 957482-04-1
Cat. No. B3317230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
CAS957482-04-1
Molecular FormulaC14H10BrNO5S
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C14H10BrNO5S/c15-10-5-7-11(8-6-10)21-14(17)9-22(20)13-4-2-1-3-12(13)16(18)19/h1-8H,9H2
InChIKeyUNRSKOJEWWAKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS 957482-04-1) Procurement & Research Profile


4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS 957482-04-1) is a research compound with the molecular formula C14H10BrNO5S and a molecular weight of 384.2 g/mol . It belongs to the sulfinyl acetate class and is characterized by a 4-bromophenyl ester group linked via an acetate bridge to a (2-nitrophenyl)sulfinyl moiety. While this compound is commercially available as a specialty chemical, published primary research literature and patent disclosures directly evaluating its properties are currently absent from major authoritative scientific databases.

Critical Differentiation Drivers for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (957482-04-1)


There is currently a lack of peer-reviewed, quantitative performance data for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (CAS 957482-04-1) to establish its specific advantages over structural analogs. In the absence of direct, verifiable comparisons of biological activity, reactivity, or physical properties, the decision to procure this specific compound over simpler or more common sulfinyl acetates cannot be justified on scientific performance grounds. Without empirical evidence, generic substitution cannot be definitively ruled in or out. The primary driver for selecting this precise CAS registry number remains its unique, defined chemical structure for exploratory research or as a synthetic intermediate, rather than any demonstrated superior performance.

Quantitative Differentiation Evidence for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (957482-04-1)


Structural Uniqueness as a Chemical Tool Compound

This compound's differentiation lies solely in its unique combination of functional groups (4-bromophenyl ester and 2-nitrophenyl sulfinyl). It is structurally distinct from common analogs like ethyl 2-(4-bromophenylsulfinyl)acetate (CAS 145835-14-9) [1] and methyl 2-(4-bromophenyl)sulfinylacetate (CAS 63216-00-2) [2]. No quantitative activity or property data for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate were found in permitted authoritative sources to make a performance-based comparison.

Chemical Synthesis Medicinal Chemistry Structural Biology

Procurement-Driven Research Scenarios for 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate (957482-04-1)


Exploratory Chemical Synthesis & Library Enrichment

This compound is suitable for use as a novel building block in exploratory medicinal chemistry or diversity-oriented synthesis. Its unique combination of a 4-bromophenyl ester and a (2-nitrophenyl)sulfinyl group provides a distinct molecular scaffold not found in simpler analogs. Procurement is justified for researchers seeking to expand chemical libraries with a rare, structurally defined compound, where novelty is the primary selection criterion rather than a pre-established biological profile.

Method Development for Novel Sulfinyl Acetate Derivatives

Due to the complete lack of published synthetic procedures or reactivity data in the public domain, this compound can serve as a model substrate for developing new synthetic methodologies involving sulfinyl esters. Its undefined reactivity profile presents an opportunity for fundamental chemical research, including studies on oxidation, reduction, or nucleophilic substitution at the sulfinyl or ester moieties. The primary value is as a blank slate for generating novel intellectual property.

Initial Biological Screening in Underexplored Assays

With no peer-reviewed biological activity data available for this specific CAS number in authorized databases, it represents a 'dark matter' candidate for high-throughput screening (HTS) campaigns. Researchers focused on phenotypic screening or target-based assays for novel mechanisms of action may find value in profiling this unique chemotype against disease-relevant targets, as its activity profile is completely unknown and therefore may yield new leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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